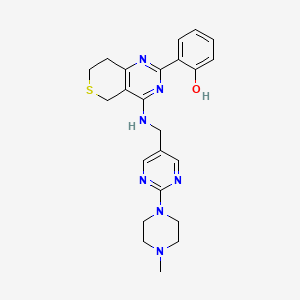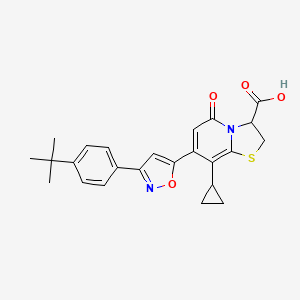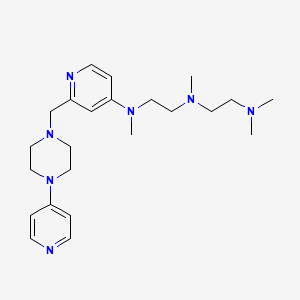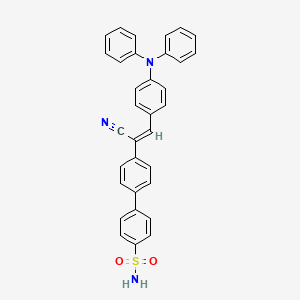
Aie-GA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aggregation-induced emission (AIE) molecules, such as Aie-GA, have garnered significant attention due to their unique fluorescence properties. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE molecules exhibit enhanced emission when aggregated . This property makes them highly valuable in various applications, including bioimaging, sensors, and optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aie-GA typically involves the polymerization of AIE-active monomers or the functionalization of side chains with AIE functional groups . Common synthetic methods include:
Polymerization of AIE-active monomers: This involves the polymerization of monomers that inherently possess AIE characteristics.
Side-chain functionalization: AIE functional groups are attached to the side chains of polymers to impart AIE properties.
Polymerization initiation with AIE-active initiators: Initiators with AIE properties are used to start the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes, ensuring high yield and purity. The use of advanced polymerization techniques, such as controlled radical polymerization, allows for precise control over the molecular weight and distribution of the resulting polymers .
Analyse Chemischer Reaktionen
Types of Reactions
Aie-GA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
Aie-GA has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Industry: Applied in the development of optoelectronic devices, sensors, and environmental monitoring tools.
Wirkmechanismus
The mechanism of action of Aie-GA involves the aggregation-induced emission phenomenon. In the aggregated state, this compound molecules exhibit strong fluorescence due to restricted intramolecular rotations and reduced nonradiative decay pathways . This results in enhanced emission, making this compound highly effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethylene (TPE): Another well-known AIE molecule with similar properties.
Hexaphenylsilole (HPS): Exhibits AIE characteristics and is used in similar applications.
AIE-active macromolecules: Various macromolecules with AIE properties, such as linear, hyperbranched, and star-shaped polymers.
Uniqueness of Aie-GA
This compound stands out due to its unique structural design and superior fluorescence properties in the aggregated state. Its versatility in various applications, from bioimaging to optoelectronics, highlights its significance in scientific research and industry .
Eigenschaften
Molekularformel |
C33H25N3O2S |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
4-[4-[(Z)-1-cyano-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C33H25N3O2S/c34-24-29(28-15-13-26(14-16-28)27-17-21-33(22-18-27)39(35,37)38)23-25-11-19-32(20-12-25)36(30-7-3-1-4-8-30)31-9-5-2-6-10-31/h1-23H,(H2,35,37,38)/b29-23+ |
InChI-Schlüssel |
GYWVNTSLYWEUHB-BYNJWEBRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)C5=CC=C(C=C5)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C5=CC=C(C=C5)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


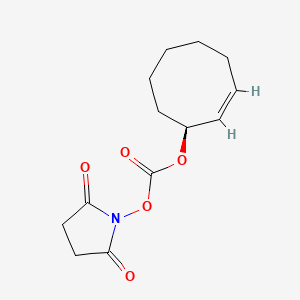
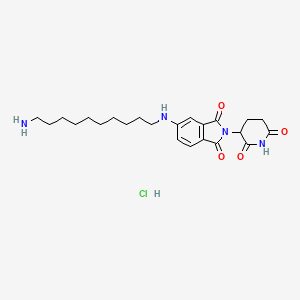
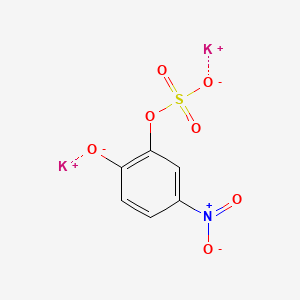
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
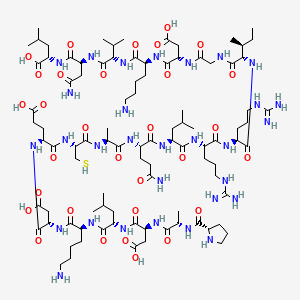
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)

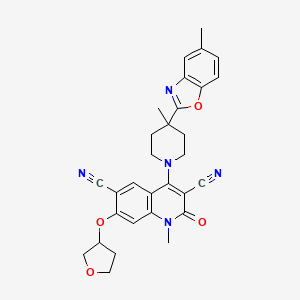
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
